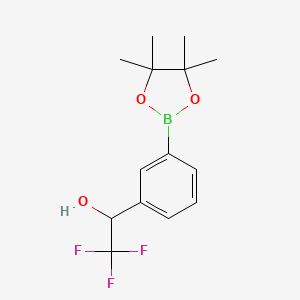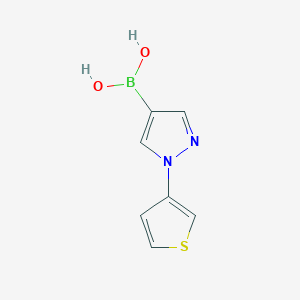![molecular formula C8H16Cl2N2O B3067945 1,8-Diazaspiro[4.5]decan-2-one dihydrochloride CAS No. 1956389-84-6](/img/structure/B3067945.png)
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride
Übersicht
Beschreibung
“1,8-Diazaspiro[4.5]decan-2-one dihydrochloride” is an organic compound that belongs to a class of molecules known as spiro compounds. It has a molecular weight of 241.16 . The IUPAC name for this compound is 1-methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2O.2ClH/c1-11-8(12)2-3-9(11)4-6-10-7-5-9;;/h10H,2-7H2,1H3;2*1H . This indicates the presence of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 241.16 and its InChI key is AGUXJZVKQYOFKY-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
T-Type Calcium Channel Antagonism
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride derivatives have been investigated for their potential as T-type calcium channel antagonists. Specifically, compounds with a 2,8-diazaspiro[4.5]decan-1-one structure have shown potency in inhibiting T-type calcium channels, offering a therapeutic approach for conditions related to these channels (Fritch & Krajewski, 2010).
Chemokine Receptor CCR4 Antagonism
Research has shown the effectiveness of 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives as CCR4 antagonists, binding to extracellular allosteric sites. These compounds have demonstrated high affinity in binding and functional assays, and some have been observed to induce endocytosis of CCR4, a property rare among small molecule antagonists of chemokine receptors (Shukla et al., 2016).
Inhibition of Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2)
Compounds based on this compound have been studied for their role as PHD2 inhibitors. A novel crystal structure of PHD2 with its inhibitor showed unique interactions, leading to the discovery of compounds with high potency and favorable oral pharmacokinetic profiles (Deng et al., 2013).
Chitin Synthase Inhibition and Antifungal Properties
Derivatives of this compound have shown significant inhibitory activity against chitin synthase (CHS), with some compounds displaying potent antifungal activities against various fungi species. These findings indicate the potential of these compounds in developing new antifungal agents (Li et al., 2019).
GlyT1 Inhibition
Studies have identified this compound derivatives as potent and selective inhibitors of the GlyT1 transporter. These compounds have shown excellent selectivities against other targets and demonstrate improved metabolic stability and pharmacokinetic profiles, making them potential candidates for treating disorders related to GlyT1 transporter dysfunction (Alberati et al., 2006).
Dual TYK2/JAK1 Inhibition for Inflammatory Diseases
Some this compound derivatives have been identified as potent and selective inhibitors of TYK2/JAK1 kinases. These compounds have shown promising results in preclinical models of inflammatory diseases, suggesting their potential as therapeutic agents for conditions such as inflammatory bowel disease (Yang et al., 2022).
Wirkmechanismus
Target of Action
The primary target of 1,8-Diazaspiro[4.5]decan-2-one dihydrochloride is Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed cell death that has been implicated in various inflammatory diseases .
Mode of Action
This compound interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, which can have therapeutic potential in many human diseases .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis pathway . Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the swelling of organelles and subsequent rupture of the plasma membrane .
Pharmacokinetics
The ADME properties of 1,8-Diazaspiro[4It’s worth noting that the compound’s effectiveness in an acute ulcerative colitis model suggests it has sufficient bioavailability .
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect in a necroptosis model in U937 cells . This suggests that the compound could be effective in treating diseases where necroptosis plays a key role .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride has been found to interact with several enzymes and proteins. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), an enzyme involved in necroptotic cell death . The nature of these interactions involves the compound binding to the active site of the enzyme, inhibiting its activity .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to have a prominent inhibitory activity against RIPK1, which can block the activation of necroptotic pathways . This can influence cell function, including impacts on cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the active site of RIPK1, inhibiting its activity and blocking the activation of necroptotic pathways . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been noted for its excellent metabolic stability .
Metabolic Pathways
Given its inhibitory effects on RIPK1, it is likely to interact with metabolic pathways involving this enzyme .
Eigenschaften
IUPAC Name |
1,8-diazaspiro[4.5]decan-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c11-7-1-2-8(10-7)3-5-9-6-4-8;;/h9H,1-6H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVHICWCZWPQFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)NC1=O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B3067863.png)
![(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3067871.png)
![13-Hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3067894.png)
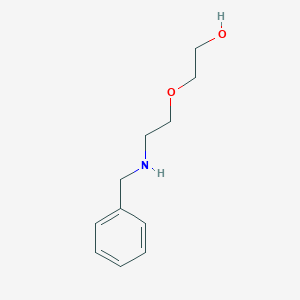
![N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B3067903.png)
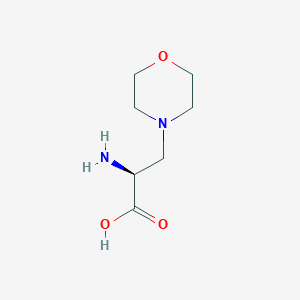
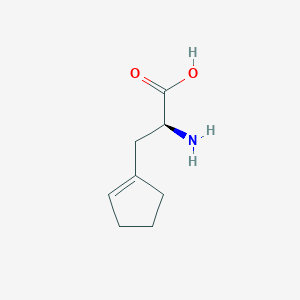
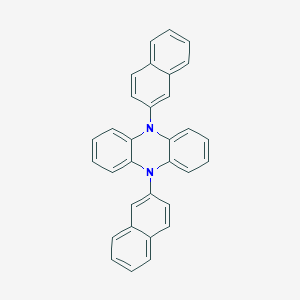
![4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B3067939.png)
